molecular formula C12H15NO B3064790 (1-Isopropyl-1H-indol-6-yl)methanol CAS No. 202745-77-5

(1-Isopropyl-1H-indol-6-yl)methanol

Cat. No. B3064790
Key on ui cas rn: 202745-77-5
M. Wt: 189.25 g/mol
InChI Key: GMZLJGSFSROWDH-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a 0° C. solution of methyl 1-isopropyl-1H-indole-6-carboxylate (0.50 g, 2.30 mmol) in THF (5 mL) was added 1M lithium borohydride in THF (6.90 mL, 6.90 mmol). After stirring at rt for 96 h, quenched with MeOH and let stir for 1 h. The reaction mixture was concentrated, partitioned between saturated sodium bicarbonate and EtOAc, washed with H2O and brine, dried with Na2SO4, and concentrated. The crude compound was chromatographed to give the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13](OC)=[O:14])[CH:11]=2)[CH:6]=[CH:5]1)([CH3:3])[CH3:2].[BH4-].[Li+]>C1COCC1>[CH:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][OH:14])[CH:11]=2)[CH:6]=[CH:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)N1C=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6.9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH
STIRRING
Type
STIRRING
Details
let stir for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between saturated sodium bicarbonate and EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude compound was chromatographed

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C(C)(C)N1C=CC2=CC=C(C=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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